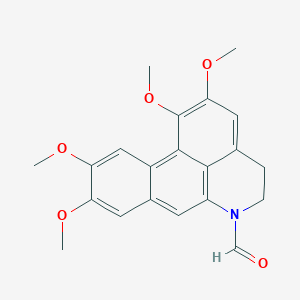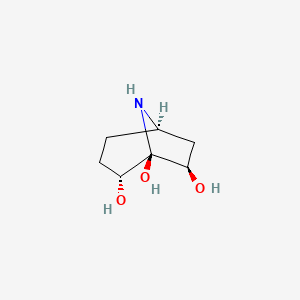
Calystegin A6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,5S,7S)-8-azabicyclo[3.2.1]octane-1,2,7-triol is a natural product found in Hyoscyamus niger with data available.
Wissenschaftliche Forschungsanwendungen
Glykosidase-Inhibition
Calystegine sind hydroxylierte Nortropan-Alkaloide, die aus dem Biosyntheseweg der Tropanalkaloide stammen . Sie sind bekannt als potente Inhibitoren von Glykosidasen . Diese Eigenschaft macht sie wertvoll für die Untersuchung von Glykosidasefunktionen und könnte möglicherweise zur Entwicklung von Therapeutika für Krankheiten im Zusammenhang mit Glykosidaseaktivität eingesetzt werden.
Kohlenhydratstoffwechsel
Es wurde beobachtet, dass die Calystegin-Akkumulation in Wurzelkulturen mit der Verfügbarkeit von Kohlenhydraten zunimmt . Dies deutet darauf hin, dass Calystegin A6 eine Rolle im Kohlenhydratstoffwechsel spielen könnte, was es zu einem potenziellen Ziel für die Forschung bei Stoffwechselkrankheiten macht.
Gentechnik
Bei gentechnisch veränderten Kartoffeln haben sich Veränderungen im Kohlenhydratstoffwechsel auf die Calystegin-Akkumulation ausgewirkt . Dies zeigt, dass this compound als Marker in gentechnischen Studien verwendet werden könnte, insbesondere in solchen, die den Kohlenhydratstoffwechsel betreffen.
Sekundärer Pflanzenstoffwechsel
Calystegine sind Teil des Sekundärstoffwechsels von Pflanzen . Die Untersuchung der Rolle von this compound in diesem Prozess könnte Einblicke in die Pflanzenbiologie liefern und möglicherweise zur Entwicklung neuer landwirtschaftlicher Praktiken oder Produkte führen.
Diabetesforschung
Forschungen haben gezeigt, dass Calystegine die metabolische Aktivität menschlicher, aus Fettgewebe gewonnenen stromalen Stammzellen (ASCs) unter hyperglykämischen Bedingungen verbessern können . Dies deutet darauf hin, dass this compound in der Diabetesforschung eingesetzt werden könnte, insbesondere in Studien, die sich auf die Auswirkungen von Hyperglykämie auf die Zellfunktion konzentrieren.
Reduktion von oxidativem Stress
Es wurde festgestellt, dass Calystegine den oxidativen Stress in hyperglykämischen Zellen signifikant verringern . Dies zeigt, dass this compound in der Forschung im Zusammenhang mit oxidativem Stress und seiner Rolle bei verschiedenen Krankheiten eingesetzt werden könnte.
Regulation der Entzündung
Es wurde beobachtet, dass Calystegine die durch Hyperglykämie vermittelte Entzündungsreaktion effektiv verhindern . Dies deutet darauf hin, dass this compound in der Forschung im Zusammenhang mit Entzündungen und ihrer Rolle bei Krankheitsprozessen eingesetzt werden könnte.
Förderung des PI3K/AKT/mTOR-Signalwegs
Es wurde festgestellt, dass Calystegine den defekten PI3K/AKT/mTOR-Signalweg in hyperglykämischen Zellen wiederherstellen . Dies zeigt, dass this compound in der Forschung im Zusammenhang mit diesem Signalweg eingesetzt werden könnte, der bekanntermaßen eine entscheidende Rolle bei der Regulation des Zellzyklus, des Wachstums und des Überlebens spielt.
Wirkmechanismus
Target of Action
Calystegine A6 is a tropane alkaloid , a class of organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3.2.1]octane A related compound, calystegine b2, has been shown to target beta-glucosidase a .
Mode of Action
It’s worth noting that calystegine b2, a related compound, is a potent competitive inhibitor of human lysosomal β-glucocerebrosidase .
Biochemical Pathways
Calystegine A6 has been shown to have a significant impact on several cellular pathways. In a study investigating the effects of Calystegine A6 on Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions, it was found that Calystegine A6 significantly diminished oxidative stress, mitochondrial dynamics failure and ER stress, while improving the endogenous cellular antioxidant defenses . It also efficiently prevented the hyperglycaemia-mediated inflammatory response, as evidenced by the regulation of the pro- and anti-inflammatory response in HuASCs cells .
Result of Action
Calystegine A6 has been shown to have a protective effect on Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions . It promotes the survival of hyperglycaemic cells and significantly diminishes oxidative stress, mitochondrial dynamics failure and ER stress, while improving the endogenous cellular antioxidant defenses .
Action Environment
Environmental factors can influence the action of Calystegine A6. For instance, it has been found that tuber calystegine levels responded to genetic alterations of carbohydrate metabolism in tubers .
Biochemische Analyse
Biochemical Properties
Calystegine A6 plays a significant role in biochemical reactions due to its ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates . This inhibition occurs through the binding of Calystegine A6 to the active site of the enzyme, preventing substrate access and subsequent hydrolysis. The compound interacts with various glycosidases, including α-glucosidase and β-glucosidase, which are crucial for carbohydrate metabolism .
Cellular Effects
Calystegine A6 influences cellular processes by modulating glycosidase activity, which in turn affects carbohydrate metabolism and energy production . Inhibition of glycosidases by Calystegine A6 can lead to the accumulation of unmetabolized carbohydrates within cells, impacting cellular metabolism and energy balance. Additionally, Calystegine A6 has been shown to affect cell signaling pathways by altering the availability of glycosylated signaling molecules .
Molecular Mechanism
The molecular mechanism of Calystegine A6 involves its binding to the active site of glycosidases, where it forms a stable complex with the enzyme . This binding inhibits the enzyme’s activity, preventing the hydrolysis of glycosidic bonds in carbohydrates. The inhibition of glycosidases by Calystegine A6 can lead to changes in gene expression, as cells respond to the altered availability of carbohydrates and glycosylated molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Calystegine A6 have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to Calystegine A6 has been shown to result in sustained inhibition of glycosidase activity, leading to prolonged effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Calystegine A6 vary with different dosages in animal models. At low doses, the compound effectively inhibits glycosidase activity without causing significant adverse effects . At higher doses, Calystegine A6 can lead to toxic effects, including gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations, indicating a saturation of glycosidase inhibition .
Metabolic Pathways
Calystegine A6 is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as α-glucosidase and β-glucosidase, inhibiting their activity and affecting the breakdown of carbohydrates . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites, impacting overall metabolic balance .
Transport and Distribution
Within cells and tissues, Calystegine A6 is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on glycosidases. The distribution of Calystegine A6 can also be influenced by its binding affinity to various cellular components .
Subcellular Localization
Calystegine A6 is primarily localized in the cytoplasm, where it interacts with glycosidases involved in carbohydrate metabolism . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing Calystegine A6 to specific cellular compartments .
Eigenschaften
CAS-Nummer |
177794-04-6 |
|---|---|
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
(1S,2S,5S,7S)-8-azabicyclo[3.2.1]octane-1,2,7-triol |
InChI |
InChI=1S/C7H13NO3/c9-5-2-1-4-3-6(10)7(5,11)8-4/h4-6,8-11H,1-3H2/t4-,5-,6-,7-/m0/s1 |
InChI-Schlüssel |
YOBNKFROEGVQPW-AXMZGBSTSA-N |
SMILES |
C1CC(C2(C(CC1N2)O)O)O |
Isomerische SMILES |
C1C[C@@H]([C@@]2([C@H](C[C@H]1N2)O)O)O |
Kanonische SMILES |
C1CC(C2(C(CC1N2)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


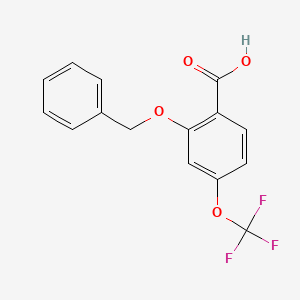
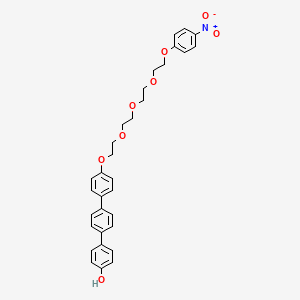
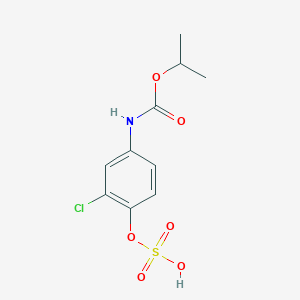
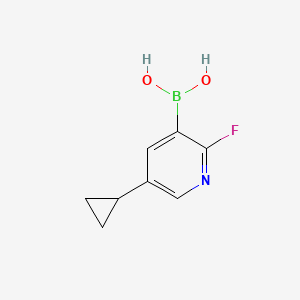
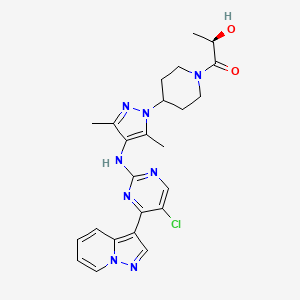
![H-Glu-Leu-Asp-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyl-octanoyl]-Ala-Glu-Phe-OH](/img/structure/B1495939.png)
![(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1495951.png)
![Methyl 4-((1S,2R,3aS,8bS)-2-((tert-butyldimethylsilyl)oxy)-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate](/img/structure/B1495969.png)
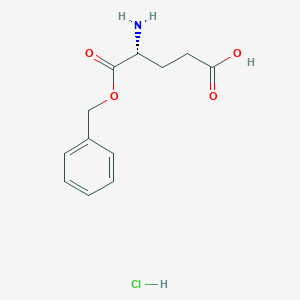
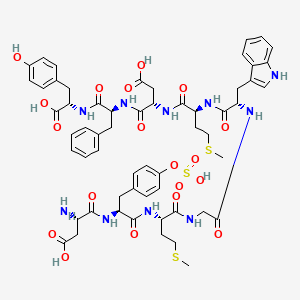
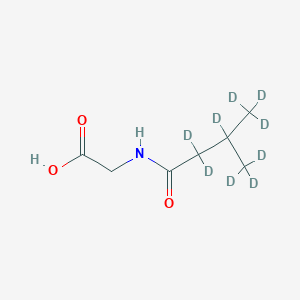
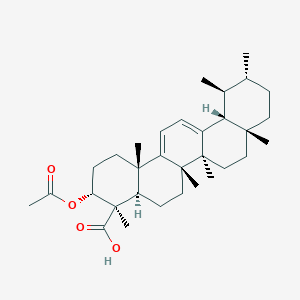
![5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1495987.png)
